Olcegepant hydrochloride

CGRP receptor binding Affinity comparison Migraine pharmacology

Olcegepant hydrochloride (BIBN-4096 HCl) is the definitive CGRP receptor reference standard, delivering a picomolar Ki of 14.4 pM—the highest affinity among gepants. Its >1 log unit selectivity for cranial over coronary arteries makes it indispensable for ex vivo migraine models and selectivity profiling. Choose this compound for unmatched assay sensitivity and validated translational efficacy (66% migraine relief at 2 h in Phase II trials).

Molecular Formula C38H48Br2ClN9O5
Molecular Weight 906.1 g/mol
Cat. No. B1663506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlcegepant hydrochloride
Molecular FormulaC38H48Br2ClN9O5
Molecular Weight906.1 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl
InChIInChI=1S/C38H47Br2N9O5.ClH/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27;/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53);1H/t32-,33+;/m0./s1
InChIKeyGJAWDDNZNYEKMO-XWIRJDCTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olcegepant Hydrochloride: Baseline Pharmacological Profile and Chemical Identity for Procurement Decisions


Olcegepant hydrochloride (BIBN-4096 hydrochloride; BIBN4096BS hydrochloride) is the first potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor [1]. Its chemical identity is defined by CAS number 586368-06-1, a molecular formula of C38H48Br2ClN9O5, and a molecular weight of 906.11 g/mol . This compound is the hydrochloride salt form of the intravenously administered CGRP receptor antagonist, originally developed as a research tool and clinical candidate for acute migraine [2].

Why Olcegepant Hydrochloride Cannot Be Substituted with Other CGRP Receptor Antagonists


CGRP receptor antagonists (gepants) are not a homogeneous class. Despite sharing a common nominal target, individual gepants exhibit profound differences in their molecular pharmacology, including binding affinity, selectivity for the CGRP receptor over related receptors like adrenomedullin (AM1/AM2) and amylin, and functional behavior in different vascular beds [1]. Furthermore, their pharmacokinetic and formulation profiles dictate distinct research and therapeutic applications, ranging from oral bioavailability to intravenous administration [2]. Therefore, selecting a specific gepant like Olcegepant hydrochloride is a critical decision based on quantifiable, differential evidence rather than simple class interchangeability.

Quantitative Evidence Guide for Olcegepant Hydrochloride: Differentiating Procurement Data


Olcegepant Hydrochloride Exhibits Picomolar Binding Affinity, Superior to Telcagepant

Olcegepant hydrochloride demonstrates an exceptionally high binding affinity for the human CGRP receptor with a Ki of 14.4 ± 6.3 pM (n=4), which is significantly more potent than the first-generation oral gepant, telcagepant, which has a reported Ki of 0.77 nM (770 pM) for the same target . This represents a >50-fold difference in affinity at the binding level.

CGRP receptor binding Affinity comparison Migraine pharmacology

Olcegepant Hydrochloride Displays Functional Antagonism with a pA2 of 11.2, Demonstrating High Potency in Cellular Assays

In functional assays using SK-N-MC cells, Olcegepant hydrochloride potently antagonized CGRP-induced cAMP production with a pA2 value of 11.2 [1]. This is in stark contrast to the peptide antagonist CGRP-(8-37), which only achieved a pA2 of 7.8 in the same assay [1]. The pA2 of 11.2 corresponds to a functional antagonist concentration in the low picomolar range, confirming its high potency in a cellular context relevant to migraine pathophysiology.

Functional antagonism cAMP assay Cellular pharmacology

Olcegepant Hydrochloride's Selectivity Profile: No Significant Affinity for 75 Other Receptors

A key differentiator for Olcegepant hydrochloride is its documented selectivity profile. In a broad screening panel, it exhibited no significant affinity for 75 other receptors, ion channels, and enzymes [1]. This is in contrast to some other CGRP antagonists and is a crucial feature for its use as a reference antagonist.

Receptor selectivity Off-target screening Pharmacological specificity

Olcegepant Hydrochloride Shows Tissue-Selective Potency: >1 Log Unit More Potent in Human Meningeal vs. Coronary Arteries

Functional studies in isolated human tissues reveal a unique pharmacological fingerprint for Olcegepant. It is more than 1 log unit (>10-fold) more potent in blocking CGRP-induced relaxation of human middle meningeal arteries (HMMA) compared to human coronary arteries (HCA) [1]. This tissue selectivity (Schild plot slope <1 in HCA) is shared with atogepant and rimegepant, but differs from telcagepant, ubrogepant, and zavegepant, which show similar potency across both vascular beds [1].

Vascular pharmacology Tissue selectivity Migraine pathophysiology

Olcegepant Hydrochloride Achieved 66% Headache Relief in a Phase II Clinical Trial, Benchmarking Efficacy for Intravenous Administration

In a pivotal Phase II clinical trial (NCT02198339), intravenous administration of Olcegepant (BIBN 4096 BS) at a 2.5 mg dose resulted in a 66% headache relief rate at 2 hours post-dose [1]. This efficacy benchmark is important when considering the compound's use as a positive control in clinical research or for translational studies. While the oral gepant telcagepant (300 mg) achieved a headache relief rate of 55% in a Phase III study, direct cross-trial comparisons are limited by differing study designs and administration routes [1].

Clinical efficacy Migraine treatment Phase II trial

Olcegepant Hydrochloride is Not Orally Bioavailable, Requiring Intravenous Formulation for Systemic Exposure

A critical differentiating factor for Olcegepant hydrochloride is its lack of oral bioavailability, which necessitates intravenous administration for in vivo studies . This is in contrast to the majority of other gepants, such as telcagepant, ubrogepant, rimegepant, and atogepant, which were designed for and achieve significant oral bioavailability [1]. For example, telcagepant is an orally active CGRP receptor antagonist, and rimegepant has demonstrated oral bioavailability in clinical use [1][2].

Pharmacokinetics Bioavailability Route of administration

Recommended Research and Industrial Applications for Olcegepant Hydrochloride Based on Differentiating Evidence


In Vitro Calibration and Validation of CGRP Receptor Binding Assays

Due to its exceptionally high affinity for the human CGRP receptor (Ki = 14.4 pM), Olcegepant hydrochloride is the preferred compound for establishing assay sensitivity and validating new CGRP receptor binding protocols . Its picomolar Ki ensures that receptor occupancy can be reliably measured even at very low concentrations, providing a stringent test for assay performance. This makes it an essential reference standard for any laboratory developing or optimizing CGRP receptor binding assays.

Functional Studies of CGRP-Mediated Vasodilation in Isolated Human Tissue

Olcegepant hydrochloride's unique tissue-selective pharmacology, characterized by >1 log unit greater potency in human middle meningeal arteries compared to coronary arteries, makes it an indispensable tool for ex vivo vascular studies . Researchers investigating the mechanisms of CGRP-induced vasodilation and its blockade can use Olcegepant to dissect receptor populations and signaling pathways specific to different vascular beds, such as the cranial versus systemic circulation. Its well-characterized Schild plot slope <1 in coronary arteries also serves as a benchmark for understanding allosteric or complex antagonism .

Positive Control for Intravenous CGRP Antagonism in Preclinical Migraine Models

For in vivo studies where rapid and complete CGRP receptor blockade is required, Olcegepant hydrochloride, formulated for intravenous administration, is the ideal positive control . Its proven clinical efficacy in reducing migraine headache (66% relief at 2 hours in a Phase II trial) provides a strong translational rationale for its use in preclinical models of migraine, such as those involving capsaicin-induced dural vasodilation or trigeminal nucleus activation [1]. Its lack of oral bioavailability is not a limitation but rather a feature for these specific experimental designs, ensuring precise dosing and immediate pharmacological effect.

Benchmarking the Selectivity Profile of Novel CGRP Receptor Antagonists

Olcegepant hydrochloride's established lack of significant affinity for a panel of 75 other receptors makes it the gold standard for assessing the selectivity of new chemical entities targeting the CGRP receptor . By using Olcegepant as a reference, researchers can quantitatively compare the off-target profiles of novel compounds in standardized selectivity panels, providing critical data for lead optimization and safety pharmacology assessments in early-stage drug discovery.

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